5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide

Catalog No.
S13072871
CAS No.
634186-43-9
M.F
C15H14ClNO4
M. Wt
307.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamid...

CAS Number

634186-43-9

Product Name

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide

IUPAC Name

5-chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide

Molecular Formula

C15H14ClNO4

Molecular Weight

307.73 g/mol

InChI

InChI=1S/C15H14ClNO4/c1-20-13-6-4-10(8-14(13)21-2)17-15(19)11-7-9(16)3-5-12(11)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

MZPYUKJNSRUBMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OC

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a chloro group, two methoxy groups, and a hydroxybenzamide core. Its molecular formula is C18H20ClNO5C_{18}H_{20}ClNO_5, and it possesses a molecular weight of approximately 363.81 g/mol. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The hydroxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The chloro group can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines or thiols) under appropriate conditions .

Preliminary studies suggest that 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The compound may help in reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Its potential to modulate inflammatory pathways makes it a candidate for further pharmacological investigation .

The synthesis of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide typically involves several steps:

  • Formation of the Benzamide Core: This is achieved by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine derivative under acidic or basic conditions.
  • Introduction of the Hydroxy Group: This can be accomplished via nucleophilic substitution reactions where the benzamide core reacts with hydroxyethylating agents such as ethylene oxide or ethylene glycol .
  • Final Modifications: Further modifications may involve the introduction of methoxy groups through methylation reactions.

5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide has several applications across different fields:

  • Medicinal Chemistry: Investigated for potential therapeutic applications in drug development targeting specific biological pathways.
  • Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
  • Research: Explored for its potential roles in various biochemical assays and studies .

Interaction studies are crucial for understanding how 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide interacts with biological targets. These studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound influences cellular pathways and gene expression .

Several compounds share structural similarities with 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide. Here are notable examples:

Compound NameMolecular FormulaKey Features
5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamideC_{18}H_{20}ClN O_5Contains different methoxy substitution patterns; potential similar biological activities.
5-Chloro-N-(2,5-dibutoxyphenyl)-2-hydroxybenzamideC_{20}H_{26}ClN O_5Features dibutoxy groups; explored for similar biological activities.
4-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamideC_{18}H_{20}ClN O_5Similar hydroxybenzamide structure; different substitution pattern impacting activity.

The uniqueness of 5-Chloro-N-(3,4-dimethoxyphenyl)-2-hydroxybenzamide lies in its specific combination of functional groups (chloro and methoxy) on the benzene ring, enhancing its solubility and biological activity compared to structurally similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

307.0611356 g/mol

Monoisotopic Mass

307.0611356 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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